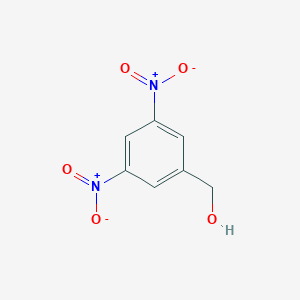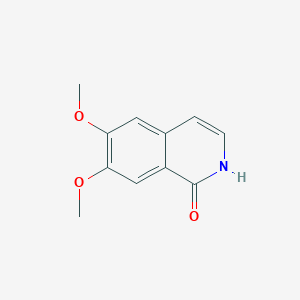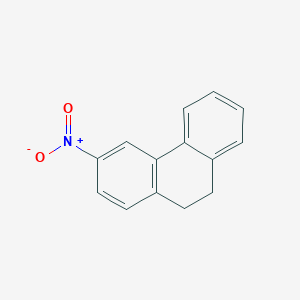
3-Nitro-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-9,10-dihydrophenanthrene is a chemical compound that has received significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the effects of nitro substitution on the chemical and biological properties of polycyclic aromatic hydrocarbons.
Mécanisme D'action
The mechanism of action of 3-Nitro-9,10-dihydrophenanthrene is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress and DNA damage.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Nitro-9,10-dihydrophenanthrene can induce oxidative stress and DNA damage in living organisms. It has also been shown to have carcinogenic and mutagenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Nitro-9,10-dihydrophenanthrene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 3-Nitro-9,10-dihydrophenanthrene and its effects on living organisms.
2. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment should be explored.
3. The development of novel methods for synthesizing 3-Nitro-9,10-dihydrophenanthrene with improved yields and purity should be investigated.
4. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a therapeutic agent for cancer treatment should be explored.
5. The effects of 3-Nitro-9,10-dihydrophenanthrene on microbial communities in the environment should be studied to better understand its impact on ecosystem health.
Méthodes De Synthèse
3-Nitro-9,10-dihydrophenanthrene can be synthesized through several methods, including the nitration of 9,10-dihydrophenanthrene using nitric acid and sulfuric acid. This method has been widely used due to its simplicity and high yield.
Applications De Recherche Scientifique
3-Nitro-9,10-dihydrophenanthrene has been extensively studied in the field of environmental chemistry, where it is used as a model compound for studying the fate and transport of polycyclic aromatic hydrocarbons in the environment. It has also been used in the field of toxicology, where it is used as a model compound for studying the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Propriétés
Numéro CAS |
18264-83-0 |
|---|---|
Nom du produit |
3-Nitro-9,10-dihydrophenanthrene |
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,7-9H,5-6H2 |
Clé InChI |
MNKKMDDRNPXSSA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Synonymes |
9,10-Dihydro-3-nitrophenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
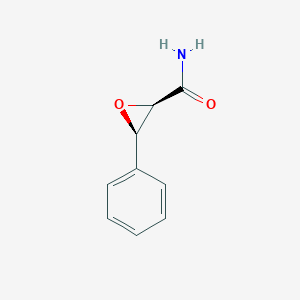
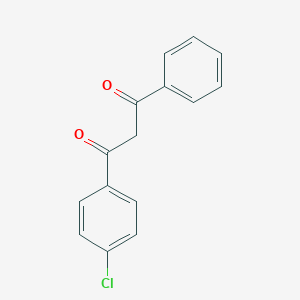
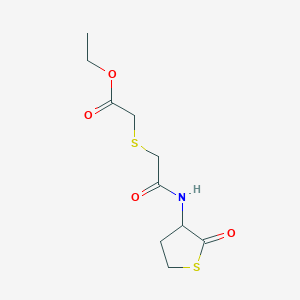

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
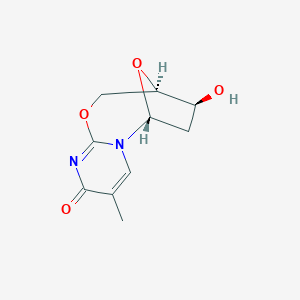
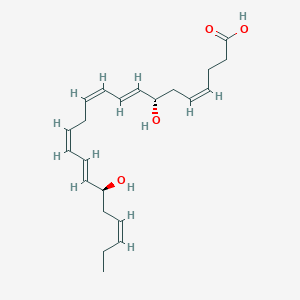
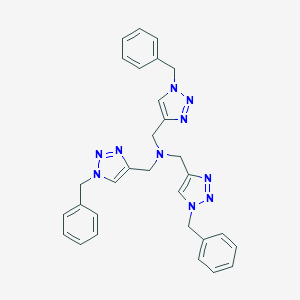
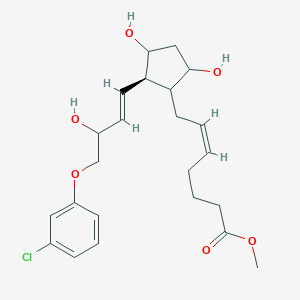
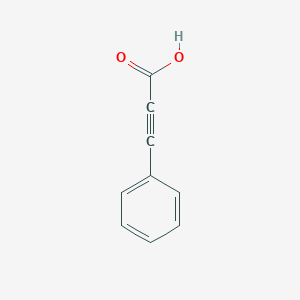
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
